molecular formula C21H29N5O B6445525 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2548990-25-4

4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6445525
CAS No.: 2548990-25-4
M. Wt: 367.5 g/mol
InChI Key: PMAACDUPQYGOLO-UHFFFAOYSA-N
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Description

4-(2-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a pyrimidine derivative featuring a morpholine group at the 4-position of the pyrimidine core and a piperazine moiety substituted with a 2,4-dimethylbenzyl group at the 2-position. The compound’s design leverages the piperazine ring for conformational flexibility and the morpholine group for improved solubility, while the 2,4-dimethylbenzyl substituent may enhance lipophilicity and target binding .

Properties

IUPAC Name

4-[2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-17-3-4-19(18(2)15-17)16-24-7-9-26(10-8-24)21-22-6-5-20(23-21)25-11-13-27-14-12-25/h3-6,15H,7-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAACDUPQYGOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Activity:
Research has indicated that compounds similar to 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine exhibit antipsychotic properties. The piperazine moiety is known for its activity in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. Case studies have shown that similar compounds can reduce symptoms of schizophrenia and bipolar disorder by acting as antagonists at specific receptor sites .

2. Anticancer Potential:
Preliminary studies have suggested the potential of this compound in anticancer therapy. Its structural similarity to known kinase inhibitors positions it as a possible candidate for targeting cancer cell proliferation pathways. For instance, derivatives have shown inhibitory effects on tumor growth in vitro and in vivo models .

3. Neurological Disorders:
The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Studies have indicated that piperazine derivatives can enhance cognitive function and reduce neuroinflammation .

Research Tool Applications

1. Molecular Probes:
Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays to study receptor-ligand interactions. Its ability to bind selectively to certain receptors can help elucidate signaling pathways involved in various diseases .

2. Structure-Activity Relationship (SAR) Studies:
The compound serves as an excellent model for SAR studies aimed at optimizing pharmacological properties of piperazine-based drugs. Researchers can modify different parts of the molecule to assess changes in biological activity and selectivity .

Data Tables

Application AreaDescriptionRelevant Studies
Antipsychotic ActivityModulation of serotonin and dopamine receptors ,
Anticancer PotentialInhibition of tumor growth ,
Neurological DisordersTreatment for Alzheimer’s and Parkinson’s diseases ,
Molecular ProbesStudy receptor-ligand interactions ,
SAR StudiesOptimization of pharmacological properties ,

Mechanism of Action

The mechanism of action of 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets such as G-protein-coupled receptors (GPCRs) and ion channels . The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

Analysis :

  • GDC-0941 substitutes piperazine with a methylsulfonyl group, increasing hydrogen-bonding capacity and targeting PI3K isoforms, unlike the antimalarial analogs in –4 .

Core Heterocycle Modifications

While the target compound uses a pyrimidine core, analogs with thieno[3,2-d]pyrimidine or thiazole cores exhibit distinct pharmacological profiles:

Compound (Example) Core Structure Activity Key Feature Source
Target Compound Pyrimidine Undisclosed (structural focus) Morpholine at C4
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4-yl]morpholine Thienopyrimidine Kinase inhibition (e.g., PI3K) Enhanced planarity for binding
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n) Thiazole Antimalarial (IC₅₀ ~50 nM) Urea linkage for solubility

Analysis :

  • Thienopyrimidine cores () improve planar stacking interactions with kinase ATP-binding pockets, whereas pyrimidine-based analogs may prioritize solubility .
  • Thiazole-containing compounds () leverage urea linkages for solubility but lack the morpholine group’s hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound 4-(4-Methoxyphenethyl Analog () GDC-0941 ()
Molecular Weight ~437.5 ~448.5 ~514.6
LogP (Predicted) ~3.8 (highly lipophilic) ~3.2 ~2.5
Hydrogen Bond Acceptors 6 7 9

Analysis :

  • The target compound’s higher LogP (vs.
  • The methylsulfonyl group in GDC-0941 increases hydrogen-bond acceptors, improving target affinity but reducing blood-brain barrier penetration .

Biological Activity

The compound 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3C_{24}H_{27}N_3 with a molecular weight of approximately 357.5 g/mol. Its structure includes a morpholine ring, a piperazine moiety, and a pyrimidine derivative, which contribute to its biological properties.

PropertyValue
Molecular Weight357.5 g/mol
LogP (Partition Coefficient)5.547
Water Solubility (LogSw)-6.76
Polar Surface Area16.575 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, modifications to the piperazine and pyrimidine components have shown enhanced activity against various cancer cell lines, including breast and lung cancers .
  • Antidepressant Effects : The structural components of the compound suggest potential interactions with neurotransmitter systems implicated in mood regulation. Related compounds have demonstrated efficacy in models of depression, indicating that this molecule may also possess similar properties .
  • Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant effects in animal models, showing promising results that surpass traditional medications like phenobarbital .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Piperazine Ring : Modifications to the piperazine ring can enhance binding affinity to specific receptors.
  • Pyrimidine Moiety : The presence of the pyrimidine ring is crucial for anticancer activity, as it interacts with key enzymes involved in cell proliferation.
  • Dimethylphenyl Group : The substitution on the phenyl group affects lipophilicity and bioavailability, impacting overall efficacy.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anticancer Activity : A study reported that derivatives with a similar structure exhibited IC50 values in the low micromolar range against multiple cancer cell lines, highlighting their potential as anticancer agents .
  • Antidepressant Activity Evaluation : Research indicated that modifications to the morpholine structure could enhance serotonin receptor binding, leading to increased antidepressant effects in animal models .
  • Anticonvulsant Studies : In a comparative study, compounds structurally related to our target showed significant anticonvulsant activity in maximal electroshock seizure models, indicating potential for further development .

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